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Abstract

Telratolimod (MEDI9197), a novel synthetic imidazoquinoline derivative, is a potent agonist of
Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8).[1][2] Developed through a
collaboration between 3M Health Care and Medimmune (now part of AstraZeneca),
Telratolimod was engineered for direct intratumoral administration.[3][4] Its unique lipophilic
nature facilitates retention within the tumor microenvironment, thereby minimizing systemic
exposure and associated toxicities that have historically hindered the clinical development of
systemic TLR agonists.[5] This guide provides a comprehensive technical overview of the
discovery, preclinical development, and clinical evaluation of Telratolimod, with a focus on its
mechanism of action, experimental validation, and future potential in cancer immunotherapy.

Introduction: The Rationale for a Localized TLR7/8
Agonist

The innate immune system serves as the first line of defense against pathogens and cellular
stress, including malignancy. Toll-like receptors are a class of pattern recognition receptors that
play a crucial role in initiating innate immune responses. TLR7 and TLR8, located within the
endosomes of immune cells such as dendritic cells (DCs), macrophages, and B cells,
recognize single-stranded RNA viruses. Their activation triggers a signaling cascade that
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culminates in the production of pro-inflammatory cytokines and chemokines, maturation of
antigen-presenting cells (APCs), and the priming of a robust adaptive anti-tumor immune
response.

While the therapeutic potential of TLR agonists in oncology has long been recognized,
systemic administration has been fraught with challenges, primarily dose-limiting toxicities
stemming from systemic cytokine release. Telratolimod was designed to overcome this
limitation. By incorporating a lipid tail into the imidazoquinoline scaffold, the molecule exhibits
reduced aqueous solubility, leading to the formation of a depot at the injection site and
sustained local immune activation with minimal systemic dissemination.

Discovery and Molecular Profile

Telratolimod, also known as 3M-052, is a small molecule with the chemical formula
C36H59N502 and a molecular weight of 593.9 g/mol . Its IUPAC name is N-[4-(4-amino-2-
butylimidazo[4,5-c]quinolin-1-yl)oxybutyllJoctadecanamide. The molecule's design is a
testament to rational drug development, combining the potent TLR7/8 agonistic core of the
imidazoquinoline family with a lipophilic tail to achieve localized delivery and sustained activity.

Mechanism of Action: Bridging Innate and Adaptive
Immunity

Upon intratumoral injection, Telratolimod is taken up by TLR7/8-expressing immune cells
within the tumor microenvironment. The activation of these receptors initiates a downstream
signaling cascade mediated by the adaptor protein MyD88. This leads to the activation of
transcription factors such as NF-kB and IRF7, resulting in the production of a broad spectrum
of pro-inflammatory cytokines and chemokines, including Type | interferons (IFN-a), interleukin-
12 (IL-12), and tumor necrosis factor-alpha (TNF-a).

This localized inflammatory milieu orchestrates a profound remodeling of the tumor
microenvironment:

» Activation and Maturation of Antigen-Presenting Cells (APCs): Dendritic cells, in particular,
undergo maturation, upregulating co-stimulatory molecules and enhancing their ability to
process and present tumor-associated antigens to T cells.
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e Recruitment of Immune Effector Cells: The chemokine gradient established by Telratolimod
promotes the infiltration of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into
the tumor.

o Polarization of the Immune Response: Telratolimod drives a Thl-polarized immune
response, which is critical for effective anti-tumor immunity.

e Conversion of "Cold" Tumors to "Hot" Tumors: By inducing inflammation and immune cell
infiltration, Telratolimod can transform immunologically quiescent or "cold" tumors into "hot"
tumors that are more susceptible to other immunotherapies, such as checkpoint inhibitors.
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Preclinical Data

A substantial body of preclinical evidence supports the therapeutic potential of Telratolimod. In
syngeneic mouse tumor models, intratumoral administration of Telratolimod led to significant
tumor growth inhibition and, in some cases, complete tumor regression. This anti-tumor activity
was shown to be dependent on CD8+ T cells.

| I ic Effects | linical Model

Parameter Observation Model System Reference

Increased frequency

of tumor-infiltrating
Immune Cell B16-OVA mouse
o lymphocytes (TILs),
Infiltration ) ) melanoma model
including CD8+ T cells

and NK cells.

Upregulation of
Immune Cell activation markers B16-OVA mouse
Activation suchas CD69on T melanoma model

cells and NK cells.

Increased local
) ) ) B16-OVA mouse
Cytokine Production production of IFN-y

and TNF-a.

melanoma model

Upregulation of genes

) associated with innate  Injected tumors in
Gene Expression

and adaptive mice
immunity.
Skewing of
Macrophage macrophages from a In vitro human
Repolarization Th2 towards a Thl immune cell assays
phenotype.

Combination Therapy in Preclinical Models

The ability of Telratolimod to convert "cold" tumors to "hot" tumors provides a strong rationale
for its use in combination with other immunotherapies. Preclinical studies have demonstrated
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synergistic anti-tumor activity when Telratolimod is combined with:

e Anti-PD-L1/PD-1 Antibodies: Combination therapy resulted in enhanced tumor growth
inhibition compared to either agent alone. In vitro studies using human dendritic cells and
allogeneic T cells showed that the combination of Telratolimod and durvalumab (an anti-PD-
L1 antibody) augmented cytokine production.

o Co-stimulatory Agonists: Enhanced anti-tumor activity was observed when combined with
GITRL FP or an OX40 mAb in the B16-OVA model.

Clinical Development

The promising preclinical data led to the initiation of a first-in-human, Phase 1 clinical trial
(NCT02556463) to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics
of intratumorally administered Telratolimod in patients with advanced solid tumors.

Phase 1 Trial Design (NCT02556463)

The study employed a standard 3+3 dose-escalation design and was conducted in three parts:
e Part 1: Telratolimod monotherapy or in combination with palliative radiation therapy.

o Part 2: Not explicitly detailed in the provided search results.

o Part 3: Telratolimod in combination with the anti-PD-L1 antibody durvalumab.

Eligible patients had at least one accessible lesion for intratumoral injection.
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Parameter Finding Reference

) 0.037 mg for monotherapy.
Maximum Tolerated Dose

0.012 mg in combination with
(MTD)

durvalumab.

Monotherapy: Cytokine
release syndrome (Grade 3
o o and 4). Combination:
Dose-Limiting Toxicities (DLTSs) )
Hemorrhagic shock (Grade 5)
following liver metastasis

rupture.

Most Frequent Adverse Events  Fever (56%), fatigue (31%),
(AEs) nausea (21%).

No objective responses were
Clinical Activity observed. Stable disease for
inical Activi
>8 weeks in 10 patients in Part

1 and 3 patients in Part 3.

Increased tumoral CD8+ and
_ PD-L1+ cells. Induction of type
Pharmacodynamics )
1 and 2 interferons and a Thl

response.

While no objective clinical responses were observed, the study demonstrated that intratumoral
Telratolimod was feasible for cutaneous and subcutaneous lesions and induced both systemic
and intratumoral immune activation. The adverse events, particularly in deep-seated lesions,
highlighted the challenges of this approach.

Experimental Protocols
In Vitro Human Immune Cell Assays

o Objective: To measure the response of human immune cells to TLR7 and TLR8 agonism.
e Method:

o Isolate primary human immune cells (e.qg., peripheral blood mononuclear cells - PBMCs).
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o Culture PBMCs at a density of 2 x 1076 cells/mL in 96-well plates.

o Treat cells with varying concentrations of Telratolimod (dissolved in DMSO, final
concentration 0.1%).

o Incubate for 16 hours at 37°C in a humidified atmosphere with 5% CO2.
o Centrifuge the plates and collect the supernatant.

o Analyze cytokine levels (e.g., IFN-q, IL-12, TNF-0) in the supernatant by ELISA.

In Vivo Syngeneic Mouse Tumor Models

» Objective: To assess the anti-tumor activity and pharmacodynamic effects of intratumoral
Telratolimod.

o Method:

o Implant tumor cells (e.g., B16-OVA melanoma cells) subcutaneously into the flank of
syngeneic mice (e.g., C57BL/6).

o Allow tumors to establish to a predetermined size.
o Administer Telratolimod or vehicle control via intratumoral injection.
o Monitor tumor growth by measuring tumor volume at regular intervals.

o At specified time points, euthanize mice and harvest tumors and tumor-draining lymph
nodes for analysis.

o Analyze immune cell populations and activation status in tumors by flow cytometry.

o Assess gene expression changes in tumors by quantitative real-time PCR.

Assessment of Local Retention

» Objective: To demonstrate the retention of Telratolimod at the injection site.

e Methods:
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o Quantitative Whole-Body Autoradiography: Involves administering radiolabeled
Telratolimod and imaging its distribution throughout the body over time.

o HPLC-UV and MALDI Mass Spectrometry Imaging: Used to quantify the concentration of
Telratolimod in tissue samples from the injection site and other organs.

Future Directions and Conclusion

Telratolimod represents a significant advancement in the field of cancer immunotherapy,
demonstrating the feasibility of localized TLR7/8 agonism to reshape the tumor
microenvironment and prime an anti-tumor immune response. While the initial clinical trial did
not show objective responses, the clear evidence of immune activation provides a strong
rationale for its continued investigation in combination with other therapeutic modalities.

Future research will likely focus on:

o Optimizing Combination Strategies: Identifying the most synergistic combinations of
Telratolimod with other immunotherapies, targeted therapies, and conventional treatments
like radiation.

o Patient Selection: Identifying biomarkers that can predict which patients are most likely to
benefit from Telratolimod therapy.

» Novel Delivery Systems: Exploring alternative delivery platforms, such as injectable
hydrogels or nanoparticle-based formulations, to further enhance local retention and
sustained release, potentially mitigating adverse effects.

In conclusion, Telratolimod is a promising immuno-oncology agent that effectively bridges the
innate and adaptive immune systems. Its development highlights the importance of rational
drug design to overcome the challenges of systemic immunotherapy and provides a valuable
tool for converting "cold" tumors into immunologically active "hot" tumors. Further clinical
investigation is warranted to fully realize its therapeutic potential in the fight against cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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